2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride
Description
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride is a fluorinated acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a methyl group and a 3-(trifluoromethyl)phenoxy moiety. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design, while the acyl chloride group facilitates nucleophilic substitution reactions, such as esterification or amidation .
Properties
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-10(2,9(12)16)17-8-5-3-4-7(6-8)11(13,14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWMKDNDXYXGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185932 | |
| Record name | Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4878-30-2 | |
| Record name | Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4878-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride typically involves the reaction of 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product . Industrial production methods are similar but often optimized for larger scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride is widely used in scientific research, particularly in:
Proteomics: It is used to modify proteins and peptides for mass spectrometry analysis.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives . This reactivity is exploited in various synthetic applications, including the modification of biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methyl-2-(4-methylphenoxy)propanoyl Chloride (CAS 116762-24-4)
Structural Differences :
- Substituent Position: The target compound has a meta-trifluoromethylphenoxy group, whereas this analog features a para-methylphenoxy group.
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the acyl chloride carbon compared to the electron-donating methyl group in the para position. This difference enhances the reactivity of the target compound in acyl transfer reactions.
Propanoyl Fluoride Derivatives (e.g., [27639-98-1], [112820-37-8])
Functional Group Comparison :
- Leaving Group: Fluoride (F⁻) in these derivatives is a poorer leaving group compared to chloride (Cl⁻) in the target compound. This results in slower reaction rates for propanoyl fluorides in nucleophilic substitutions.
- Fluorination Pattern: The derivatives in feature polyfluorinated ether chains, which impart high thermal and chemical stability but reduce solubility in polar solvents. In contrast, the target compound’s trifluoromethylphenoxy group balances reactivity with moderate solubility in organic media .
Utility :
- Propanoyl fluorides are niche reagents in fluorination processes, while the target compound is broadly applicable in synthesizing trifluoromethyl-containing pharmaceuticals.
Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
Functional Group Contrast :
- Acrylate vs. Acyl Chloride : Tetrahydrofurfuryl acrylate contains a polymerizable acrylate ester group, whereas the target compound’s acyl chloride enables covalent bond formation with nucleophiles (e.g., amines, alcohols).
- Metabolism : Acrylates are metabolized to tetrahydrofurfuryl alcohol, a common metabolite shared with methacrylate analogs. The target compound, however, is more likely to undergo hydrolysis to a carboxylic acid or react directly without forming this metabolite .
Industrial Use :
- Acrylates are used in coatings and adhesives, while the target compound is specialized for fine chemical synthesis.
2-Methyl-2-(phenoxy)propionic Acid Derivatives (Patent: )
Data Table: Key Comparative Properties
| Compound Name | Substituent | Reactivity (Acyl Transfer) | Key Applications | Stability |
|---|---|---|---|---|
| 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride | 3-(CF₃)phenoxy | High | Pharmaceutical intermediates | Moderate |
| 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | 4-CH₃phenoxy | Moderate | Controlled acylation reactions | High |
| Propanoyl fluoride ([27639-98-1]) | Polyfluorinated ether | Low | Fluorination reagents | Very high |
| Tetrahydrofurfuryl acrylate | Tetrahydrofurfuryl acrylate | Polymerization | Coatings, adhesives | Hydrolytically sensitive |
Research Findings and Trends
- Reactivity Hierarchy : The target compound’s reactivity exceeds that of para-methyl and fluoride analogs due to the electron-withdrawing trifluoromethyl group .
- Pharmaceutical Potential: Fluorinated acyl chlorides like the target compound are increasingly used in kinase inhibitor synthesis, leveraging their enhanced binding to ATP pockets .
Biological Activity
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and proteomics.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the lipophilicity and biological activity of molecules. The structure can be represented as follows:
The biological activity of this compound primarily arises from its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives such as amides and esters. This reactivity allows it to modify proteins and peptides, making it a valuable tool in proteomics for mass spectrometry analysis .
2. Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for synthesizing pharmaceuticals. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities. For instance, compounds derived from this structure have been tested against multiple cancer cell lines, demonstrating significant cytotoxicity .
1. Case Studies
Several studies have highlighted the efficacy of derivatives of this compound:
- Anticancer Activity : In vitro studies reported that certain derivatives exhibited IC50 values lower than established chemotherapeutics like Doxorubicin against various cancer cell lines (e.g., A549, HCT116). For example, one derivative showed an IC50 of 22.4 μM against PACA2 cells .
- Antimicrobial Properties : The compound and its derivatives have been investigated for their antibacterial properties, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound's reactivity as an acyl chloride necessitates careful handling due to potential hazards associated with exposure.
Comparative Analysis
To better understand the biological impact of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Doxorubicin | - | Anticancer | 52.1 |
| Compound A | Similar | Anticancer | 22.4 |
| Compound B | Similar | Antibacterial | 4.88 |
Q & A
Q. What are the critical safety protocols for handling 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride in laboratory settings?
Answer:
- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Ensure ventilation via fume hoods during synthesis or handling .
- Emergency Measures: Immediate skin decontamination with water (15+ minutes) and eye irrigation with saline solution are mandatory. Avoid breath exposure using respirators with organic vapor cartridges if local ventilation is insufficient .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C, away from moisture and heat sources .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Answer:
- Spectroscopic Analysis:
- NMR: Compare H and C NMR peaks to reference spectra. The trifluoromethyl group () typically shows a singlet at ~110–120 ppm in C NMR.
- IR: Validate the carbonyl stretch (C=O) at ~1780–1820 cm and aryl ether (C-O-C) at ~1250 cm .
- Purity Assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Purity thresholds >98% are recommended for downstream reactions .
Q. What are the common synthetic routes for preparing this acyl chloride?
Answer:
- Carboxylic Acid Activation: React 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid with thionyl chloride () at 60–80°C for 4–6 hours. Monitor reaction completion via TLC (hexane:ethyl acetate, 4:1) .
- Byproduct Mitigation: Use anhydrous conditions to avoid hydrolysis. Distill excess under reduced pressure post-reaction .
Advanced Research Questions
Q. How can unexpected byproducts (e.g., biphenyl derivatives) form during synthesis, and how should researchers address this?
Answer:
Q. How do electron-withdrawing groups (e.g., CF3\text{CF}_3CF3) influence the reactivity of this acyl chloride in nucleophilic substitutions?
Answer:
- Electronic Effects: The group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 2-methyl group may reduce reactivity with bulky nucleophiles .
- Experimental Validation:
- Compare reaction rates with analogs lacking using kinetic studies (e.g., F NMR monitoring).
- Optimize solvent polarity (e.g., dichloromethane vs. THF) to balance electrophilicity and steric effects .
Q. What methodologies are effective for analyzing trace degradation products of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks. Monitor hydrolysis (free acid formation) via LC-MS/MS .
- Degradation Pathways:
Data Contradiction and Optimization
Q. How should researchers resolve discrepancies in reported yields for reactions involving this acyl chloride?
Answer:
-
Variables to Control:
Factor Optimal Range Impact Solvent Purity Anhydrous (HO <50 ppm) Prevents hydrolysis Catalyst (e.g., DMAP) 5–10 mol% Enhances nucleophilic substitution Temperature 0–25°C Balances reactivity vs. stability -
Case Study: A 20% yield drop was traced to residual moisture in solvents. Re-distillation improved yields to 85% .
Q. What strategies optimize the synthesis of amide derivatives from this acyl chloride with sterically hindered amines?
Answer:
- Stepwise Protocol:
- Pre-activate the amine with a base (e.g., triethylamine) in dichloromethane at 0°C.
- Add the acyl chloride dropwise to minimize exothermic side reactions.
- Use ultrasound-assisted mixing to overcome steric barriers (e.g., 40 kHz, 30 min) .
- Yield Optimization:
- For 2,6-dimethylaniline, yields increased from 45% to 78% using ultrasound and 10 mol% DMAP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
